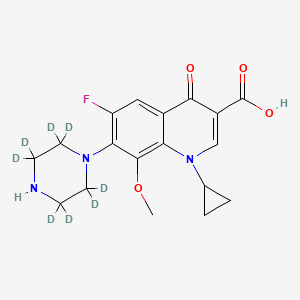
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid is a synthetic organic compound with the molecular formula C12H12F2O4. It is a pharmaceutical intermediate used in the preparation of various drugs, including Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic bronchitis and to reduce the risk of exacerbations in patients with severe chronic obstructive pulmonary disease (COPD) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid typically involves the following steps :
Starting Material: The synthesis begins with 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid using sodium chlorite in the presence of sulfamic acid and glacial acetic acid.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium chlorite, sulfamic acid, and glacial acetic acid.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is a key intermediate in the production of Roflumilast, which is used to treat chronic bronchitis and COPD.
Industry: The compound is used in the development of new pharmaceuticals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid involves its interaction with specific molecular targets and pathways . For instance, in the context of Roflumilast synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The active drug, Roflumilast, inhibits phosphodiesterase-4 (PDE4), leading to increased levels of cyclic AMP (cAMP) and subsequent anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid.
Roflumilast: The active drug synthesized using this compound as an intermediate.
4-Methoxy-3-(trifluoromethoxy)benzoic acid: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of Roflumilast highlights its importance in pharmaceutical chemistry.
Propiedades
IUPAC Name |
4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFDIFLMMLWKKY-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)O)OC(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
